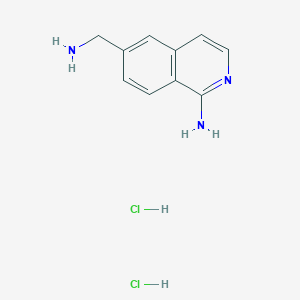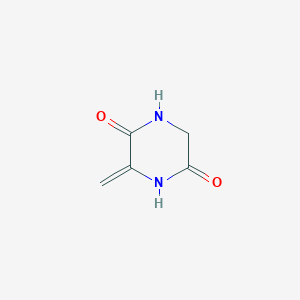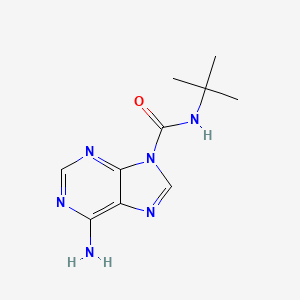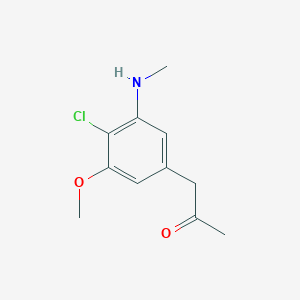
1-(4-Chloro-3-methoxy-5-(methylamino)phenyl)-2-propanone
Übersicht
Beschreibung
1-(4-Chloro-3-methoxy-5-(methylamino)phenyl)-2-propanone, also known as CMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CMMP is a precursor to the synthesis of various drugs, including the stimulant methamphetamine.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3-methoxy-5-(methylamino)phenyl)-2-propanone has been used in several scientific research applications, including the study of the mechanism of action of drugs that affect the central nervous system. It has been found to be a useful tool in the investigation of the effects of drugs on neurotransmitter systems, such as dopamine and norepinephrine. 1-(4-Chloro-3-methoxy-5-(methylamino)phenyl)-2-propanone has also been used to study the effects of drugs on behavior, cognition, and mood.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-3-methoxy-5-(methylamino)phenyl)-2-propanone involves its conversion to methamphetamine, which acts as a potent stimulant in the central nervous system. Methamphetamine increases the release of dopamine and norepinephrine, leading to feelings of euphoria, increased energy, and heightened alertness. The effects of methamphetamine are thought to be due to its ability to bind to and activate the dopamine and norepinephrine transporters, leading to increased release of these neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Chloro-3-methoxy-5-(methylamino)phenyl)-2-propanone and its derivative methamphetamine are well-documented. Methamphetamine use can lead to several adverse effects, including addiction, cardiovascular problems, and neurotoxicity. In animal studies, methamphetamine exposure has been shown to cause damage to dopamine and serotonin neurons, leading to long-term changes in brain function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Chloro-3-methoxy-5-(methylamino)phenyl)-2-propanone in lab experiments is its ability to mimic the effects of methamphetamine without the potential for abuse or toxicity. This allows researchers to study the effects of methamphetamine on the brain and behavior without the risks associated with drug use. However, one limitation of using 1-(4-Chloro-3-methoxy-5-(methylamino)phenyl)-2-propanone is that it requires specialized equipment and expertise to synthesize and purify, making it less accessible to researchers without these resources.
Zukünftige Richtungen
For research involving 1-(4-Chloro-3-methoxy-5-(methylamino)phenyl)-2-propanone include further investigation of its effects on neurotransmitter systems and behavior, as well as the development of new derivatives with improved properties. Additionally, 1-(4-Chloro-3-methoxy-5-(methylamino)phenyl)-2-propanone and its derivatives may have potential applications in the treatment of neurological and psychiatric disorders, such as attention deficit hyperactivity disorder and depression.
Conclusion
In conclusion, 1-(4-Chloro-3-methoxy-5-(methylamino)phenyl)-2-propanone is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While 1-(4-Chloro-3-methoxy-5-(methylamino)phenyl)-2-propanone has the potential to be a useful tool in the investigation of the effects of drugs on the central nervous system, further research is needed to fully understand its properties and potential applications.
Eigenschaften
IUPAC Name |
1-[4-chloro-3-methoxy-5-(methylamino)phenyl]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-7(14)4-8-5-9(13-2)11(12)10(6-8)15-3/h5-6,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIBKWUXFOUZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C(=C1)OC)Cl)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methoxy-5-(methylamino)phenyl)-2-propanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



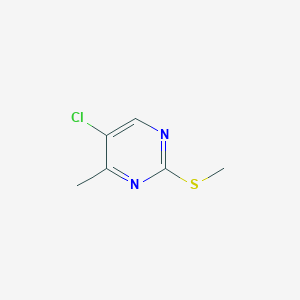
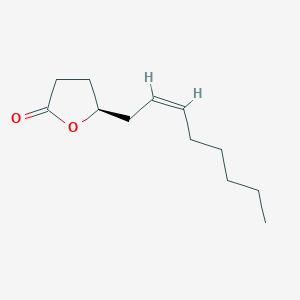


![2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329801.png)
![2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329806.png)
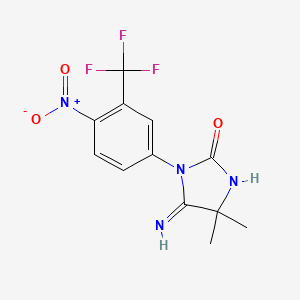
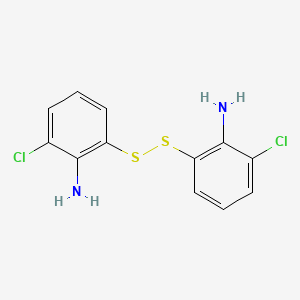
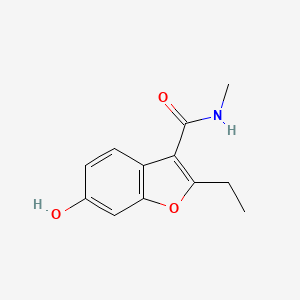
![2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3329836.png)

